Isopropyl cyclopropanesulfonate
Overview
Description
Isopropyl cyclopropanesulfonate is a chemical compound with the molecular formula C6H12O3S It is characterized by the presence of a cyclopropane ring attached to a sulfonate group, with an isopropyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl cyclopropanesulfonate typically involves the reaction of cyclopropane derivatives with sulfonating agents. One common method includes the reaction of cyclopropyl alcohol with sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl cyclopropanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Isopropyl cyclopropanesulfonate has several applications in scientific research, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of isopropyl cyclopropanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong interactions with amino acid residues, leading to changes in the structure and function of the target molecules. These interactions can affect various biochemical pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl methanesulfonate: Similar structure but with a methane group instead of an isopropyl group.
Cyclopropyl ethanesulfonate: Contains an ethane group instead of an isopropyl group.
Cyclopropyl propanesulfonate: Features a propane group in place of the isopropyl group.
Uniqueness
Isopropyl cyclopropanesulfonate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
propan-2-yl cyclopropanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-5(2)9-10(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRMLHDJNYNCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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